2-(2-Naphthyl)indole

Vue d'ensemble

Description

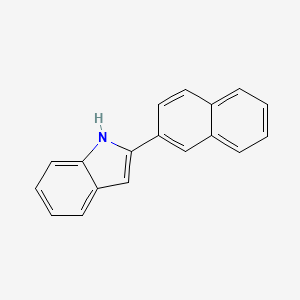

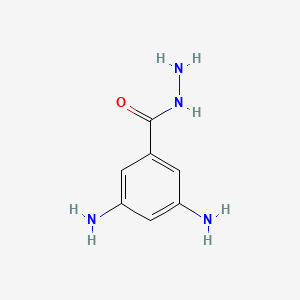

2-(2-Naphthyl)indole is an organic compound that belongs to the indole family of compounds . It is used in the catalytic enantioselective addition of indoles to arylnitroalkenes .

Molecular Structure Analysis

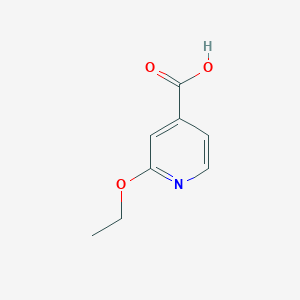

The molecular formula of 2-(2-Naphthyl)indole is C18H13N . It has an average mass of 243.303 Da and a mono-isotopic mass of 243.104797 Da .Chemical Reactions Analysis

Indoles, including 2-(2-Naphthyl)indole, are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They are important in heterocyclic structures due to their biological and pharmaceutical activities .Physical And Chemical Properties Analysis

2-(2-Naphthyl)indole has a density of 1.2±0.1 g/cm3, a boiling point of 469.5±14.0 °C at 760 mmHg, and a flash point of 211.3±12.7 °C . It also has a molar refractivity of 81.0±0.3 cm3, a polar surface area of 16 Å2, and a molar volume of 201.3±3.0 cm3 .Applications De Recherche Scientifique

Electroluminescence and Photoluminescence

2-(2-Naphthyl)indole derivatives have been shown to exhibit significant potential in electroluminescence applications. For instance, a silylene-bridged 2-(2-naphthyl)indole exhibited intense blue photoluminescence, both in solution and in the solid state. It was used in an organic light-emitting device (OLED) to demonstrate high current and power efficiencies, with excellent color coordinates (Shimizu et al., 2012).

Organocatalysis in Asymmetric Reactions

Chiral naphthyl-C2-indole scaffolds have been successfully applied in phosphine organocatalysis. These compounds enabled excellent stereocontrol in asymmetric formal [4 + 2] cycloaddition reactions, producing chiral architectures with high stereoselectivities and yields (He et al., 2020).

Synthesis of Sulfenyl Indole Derivatives

2-(2-Naphthyl)indole derivatives are useful in the preparation of sulfenyl indole derivatives, which are important intermediates for organic transformations and pharmaceutical products. A novel catalyst, poly(N, N′-dibromo-N-ethyl-naphthyl-2,7-disulfonamide), has been employed for this purpose, offering benefits like simple methodology and regioselectivity (Chegeni et al., 2016).

Photoreactions in the Solid State

Investigations into the photochemical reactions of indole with naphthalene in the solid state have yielded novel compounds. For example, irradiation of mixed crystals of indole and naphthalene produced an addition product, 1-(1,4-dihydro-1-naphthyl)indole (Meng et al., 1987).

Chiral Naphthyl-Indole Construction

The first enantioselective construction of axiallychiral naphthyl-indole skeletons has been established using organocatalytic asymmetric coupling reactions. This method affords a new type of axially chiral heterobiaryl backbone and presents a novel catalytic enantioselective strategy for constructing these biaryl scaffolds (Zhang et al., 2017).

Synthesis and Functionalization in Organic Chemistry

2-(2-Naphthyl)indole and its derivatives play a critical role in the synthesis and functionalization of indoles, which are vital components in a variety of biologically active compounds. These processes involve diverse methodologies and have significant applications in the field of organic chemistry (Cacchi & Fabrizi, 2005).

Catalysis in Indole Hydrogenolysis

In the field of catalysis, 2-(2-Naphthyl)indole derivatives have been used to study the kinetics of indole hydrogenolysis. These studies provide insights into the mechanisms of chemical reactions and the design of catalysts for specific organic transformations (Massoth et al., 1990).

Synthesis of Axially Chiral Naphthyl-Indoles

A strategy for synthesizing axially chiral naphthyl-indoles through catalytic asymmetric addition reactions has been developed. This approach is significant for the synthesis of chiral compounds with high enantioselectivity, contributing to the advancement in asymmetric synthesis (Jiang et al., 2019).

Safety And Hazards

Orientations Futures

Indoles, including 2-(2-Naphthyl)indole, have drawn great attention in various organic transformations due to their attributes such as low cost, easy to handle, and eco-friendliness . They are anticipated to be further exploited for the rapid synthesis of versatile biologically relevant heterocycles .

Propriétés

IUPAC Name |

2-naphthalen-2-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N/c1-2-6-14-11-16(10-9-13(14)5-1)18-12-15-7-3-4-8-17(15)19-18/h1-12,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACDYUNTCMPDMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295300 | |

| Record name | 2-(2-Naphthyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Naphthyl)indole | |

CAS RN |

23746-81-8 | |

| Record name | 23746-81-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Naphthyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl benzo[d]thiazole-6-carboxylate](/img/structure/B1583024.png)